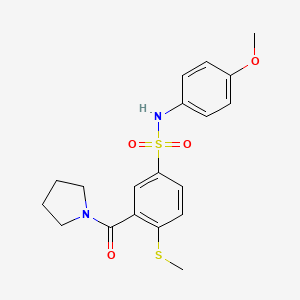
2,3,4,5,6-pentafluoro-N-(4-pyridinylmethyl)benzamide
Descripción general
Descripción
2,3,4,5,6-pentafluoro-N-(4-pyridinylmethyl)benzamide, also known as PFB, is a chemical compound that has been widely used in scientific research applications. This compound is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms.
Mecanismo De Acción
2,3,4,5,6-pentafluoro-N-(4-pyridinylmethyl)benzamide inhibits PARP by binding to its catalytic domain, preventing it from catalyzing the transfer of ADP-ribose units to target proteins. This inhibition leads to the accumulation of DNA damage and ultimately cell death. This compound has been shown to be a potent inhibitor of PARP, with an IC50 value of 0.6 nM.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer activity in vitro and in vivo. It has been shown to sensitize cancer cells to DNA damage and to enhance the cytotoxic effects of chemotherapy and radiation therapy. This compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,3,4,5,6-pentafluoro-N-(4-pyridinylmethyl)benzamide in lab experiments is its potency as a PARP inhibitor. It has been shown to be more potent than other PARP inhibitors such as olaparib and veliparib. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are many future directions for research involving 2,3,4,5,6-pentafluoro-N-(4-pyridinylmethyl)benzamide. One area of research is the development of this compound derivatives with improved solubility and pharmacokinetic properties. Another area of research is the investigation of the role of PARP in other diseases beyond cancer, such as neurodegenerative diseases and cardiovascular diseases. Additionally, this compound could be used in combination with other anti-cancer agents to enhance their efficacy. Overall, this compound is a promising compound with many potential applications in scientific research.
Aplicaciones Científicas De Investigación
2,3,4,5,6-pentafluoro-N-(4-pyridinylmethyl)benzamide has been widely used in scientific research applications due to its potent inhibitory effect on PARP. PARP is an enzyme that plays a critical role in DNA repair mechanisms. Inhibition of PARP has been shown to sensitize cancer cells to DNA damage, making it a promising target for cancer therapy. This compound has been used in numerous studies to investigate the role of PARP in cancer biology and to develop PARP inhibitors for cancer therapy.
Propiedades
IUPAC Name |
2,3,4,5,6-pentafluoro-N-(pyridin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F5N2O/c14-8-7(9(15)11(17)12(18)10(8)16)13(21)20-5-6-1-3-19-4-2-6/h1-4H,5H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTGUJKTSWDXFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNC(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F5N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-({[3-(dimethylamino)propyl]amino}sulfonyl)-N-ethyl-2-methoxybenzamide](/img/structure/B4678581.png)
![4-[(2-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4678588.png)
![methyl 3-chloro-6-({[4-(2-furoyl)-1-piperazinyl]carbonothioyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B4678593.png)
![4-[5-(allylthio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4678598.png)
![N-butyl-N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]urea](/img/structure/B4678601.png)
![6-chloro-N-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4678612.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B4678615.png)

![2-[(3,4-dimethoxyphenyl)acetyl]-N-(2,3-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B4678622.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-isobutylbenzamide](/img/structure/B4678632.png)


![isopropyl 2-[(3-isopropoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4678639.png)
